molecular formula C21H28Cl3N3O4S B15292680 Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride)

Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride)

Cat. No.: B15292680
M. Wt: 524.9 g/mol
InChI Key: BXGYRCWGBHRXAZ-UHFFFAOYSA-N
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Description

Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride) is a derivative of perphenazine, a phenothiazine antipsychotic. This compound is primarily used as a reference standard in pharmaceutical testing and research . It is known for its complex molecular structure and significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from perphenazine. The process typically includes the oxidation of perphenazine to introduce sulfoxide and dioxide groups. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control is stringent, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced forms of perphenazine, depending on the specific reagents and conditions used .

Scientific Research Applications

Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard for analytical method development and validation.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic effects. Additionally, it binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: The parent compound, used as an antipsychotic.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: A more potent phenothiazine antipsychotic.

Uniqueness

Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride is unique due to its specific oxidation state and the presence of sulfoxide and dioxide groups. These structural features contribute to its distinct pharmacological properties and make it a valuable reference standard in pharmaceutical research .

Properties

Molecular Formula

C21H28Cl3N3O4S

Molecular Weight

524.9 g/mol

IUPAC Name

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C21H26ClN3O4S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H

InChI Key

BXGYRCWGBHRXAZ-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl

Origin of Product

United States

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